molecular formula C12H16N2 B8508964 1-Ethyl-2-(methylaminomethyl)-1H-indole

1-Ethyl-2-(methylaminomethyl)-1H-indole

Cat. No. B8508964
M. Wt: 188.27 g/mol
InChI Key: MCBUWLDGFNWMHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-2-(methylaminomethyl)-1H-indole is a useful research compound. Its molecular formula is C12H16N2 and its molecular weight is 188.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

1-(1-ethylindol-2-yl)-N-methylmethanamine

InChI

InChI=1S/C12H16N2/c1-3-14-11(9-13-2)8-10-6-4-5-7-12(10)14/h4-8,13H,3,9H2,1-2H3

InChI Key

MCBUWLDGFNWMHJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C=C1CNC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-[N-(Benzyloxycarbonyl)-N-methylaminomethyl]-1-ethyl-1H-indole (1.30 g, 4.0 mmole) was added to a suspension of Pearlman's catalyst (about 0.30 g) in MeOH at RT in a Parr flask. The reaction was placed under 50 p.s.i. of H2 and shaken for 8 hr. The mixture was filtered through celite® and the filter pad was washed with MeOH. The filtrate was concentrated to afford the title compound (0.75 g, 100%) as a light yellow solid: MS (ES) ) m/e 189 (M+H)+.
Name
2-[N-(Benzyloxycarbonyl)-N-methylaminomethyl]-1-ethyl-1H-indole
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
100%

Synthesis routes and methods II

Procedure details

2-[N-(Benzyloxycarbonyl)-N-methylaminomethyl]-1H-indole N-(Benzyloxycarbonyloxy)succinimide (17.10 g, 68.6 mmole) was added to a solution of 2-(methylaminomethyl)-1H-indole (10.00 g, 62.4 mmole), from Preparation 33, and triethylamine (9.60 mL, 68.6 mmole) in DMF (100 mL) at RT. The reaction was stirred overnight then was concentrated in vacuo. The residue was diluted with water and the mixture was extracted with ethyl acetate. The combined extracts were dried over K2CO3 and concentrated. Flash chromatography on silica gel (20% ethyl acctate/hexanes) gave the title compound (14.80 g, 80%) as an off-white solid: MS (ES) m/e 295 (M+H)+.
Name
2-[N-(Benzyloxycarbonyl)-N-methylaminomethyl]-1H-indole N-(Benzyloxycarbonyloxy)succinimide
Quantity
17.1 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
9.6 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
80%

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